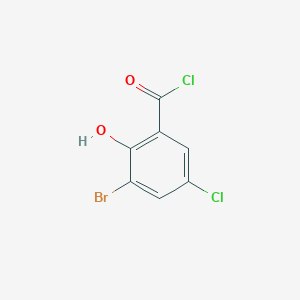

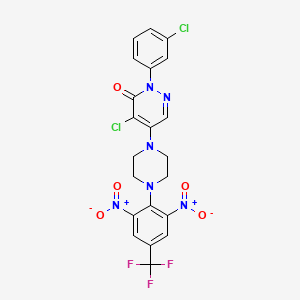

![molecular formula C24H19N5O B2609857 4-((1H-imidazol-1-yl)methyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide CAS No. 1788678-42-1](/img/structure/B2609857.png)

4-((1H-imidazol-1-yl)methyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “4-((1H-imidazol-1-yl)methyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide” is a complex organic molecule. It contains two imidazole rings, which are five-membered planar rings with two non-adjacent nitrogen atoms . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .

Synthesis Analysis

The synthesis of substituted imidazoles has been a subject of intense research for numerous decades . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . An emphasis has been placed on the bonds constructed during the formation of the imidazole . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described, including discussion of scope and limitations, reaction mechanisms and future challenges .Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of two imidazole rings and a benzamide group. The imidazole rings are five-membered planar rings with two non-adjacent nitrogen atoms . The benzamide group consists of a benzene ring attached to an amide group.Chemical Reactions Analysis

Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . This review summarizes the recent advances in radical reactions for the direct functionalization of imidazo[1,2-a]pyridines through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Wissenschaftliche Forschungsanwendungen

Synthesis of Imidazoles

Imidazoles are key components to functional molecules that are used in a variety of everyday applications . The synthesis of imidazoles has seen recent advances, with an emphasis placed on the bonds constructed during the formation of the imidazole . This compound, with its imidazole groups, could be a part of this research area.

Pharmaceuticals and Agrochemicals

Imidazo[1,5-a]pyridine, a structural component of the compound, is a significant part of a large number of agrochemicals and pharmaceuticals . The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades .

Optoelectronic Devices

Imidazoles have found applications in optoelectronic devices . Given the presence of imidazole groups in the compound, it could potentially be used in the development of such devices.

Sensors

Imidazoles have also been used in the development of sensors . The compound could be explored for its potential in this field.

Anti-Cancer Drugs

Imidazoles have shown promise in the field of anti-cancer drugs . The compound, with its imidazole groups, could be researched for potential anti-cancer properties.

Emitters for Confocal Microscopy and Imaging

Imidazoles have been used as emitters for confocal microscopy and imaging . The compound could potentially be used in this application.

Antifungal Research

The compound has been identified as having potential for antifungal activity research due to the known antifungal properties of its constituent pharmacophores .

Anti-Parasitic Drugs

The compound has shown potential as an anti-parasitic drug, with nanomolar-level parasite growth inhibition and non-cytotoxicity to human cells . Further research could explore the mechanism of CYP51 inhibition, which is suggested as the possible mode of action .

Zukünftige Richtungen

The future directions in the research of this compound could involve exploring its potential applications in various fields such as pharmaceutical chemistry, given the significance of imidazole rings in these areas . Further studies could also focus on the development of more efficient synthesis methods and the exploration of its mechanism of action .

Wirkmechanismus

Target of Action

Compounds with similar structures, such as imidazo[1,2-b]pyridazine diaryl urea derivatives, have shown significant anti-proliferative activity, especially against non-small cell lung cancer cells . These compounds have exhibited mTOR inhibitory activity , suggesting that the mTOR pathway could be a potential target of 4-((1H-imidazol-1-yl)methyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide.

Mode of Action

If we consider the mtor inhibitory activity of structurally similar compounds , it can be hypothesized that 4-((1H-imidazol-1-yl)methyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide might interact with the mTOR pathway, inhibiting its function and leading to anti-proliferative effects.

Biochemical Pathways

The compound 4-((1H-imidazol-1-yl)methyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide, based on the potential mTOR inhibitory activity, could affect the PI3K/AKT/mTOR signaling pathway . This pathway is crucial for cell survival and proliferation, and its inhibition can lead to anti-proliferative effects and potential anti-cancer activity .

Pharmacokinetics

For instance, a study showed that substituting the indole ring with a 1H-imidazo[1,2-b]pyrazole significantly improved solubility in aqueous media . This suggests that structural modifications can influence the pharmacokinetic properties of imidazole-based compounds.

Result of Action

Based on the potential mtor inhibitory activity, it can be hypothesized that this compound might lead to the inhibition of cell proliferation, particularly in cancer cells .

Eigenschaften

IUPAC Name |

N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)-4-(imidazol-1-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N5O/c30-24(19-10-8-18(9-11-19)15-28-14-12-25-17-28)27-21-6-2-1-5-20(21)22-16-29-13-4-3-7-23(29)26-22/h1-14,16-17H,15H2,(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYEFJWSSMROSSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CN3C=CC=CC3=N2)NC(=O)C4=CC=C(C=C4)CN5C=CN=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]piperidin-2-one](/img/structure/B2609782.png)

![8-(3-Cyclohexylpropanoyl)-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2609783.png)

![Ethyl 3-[(2,5-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2609786.png)

![N'-[(6-Chloropyridin-3-yl)methyl]ethane-1,2-diamine;dihydrochloride](/img/structure/B2609788.png)

![(1R,5S)-8-((E)-4-methylstyrylsulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane](/img/structure/B2609793.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide](/img/structure/B2609797.png)